Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]-
Description
Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- is a substituted benzonitrile derivative characterized by a 2-chlorobenzylamino group at the para position of the benzonitrile core. This compound belongs to a class of aromatic nitriles with functionalized amino substituents, which are of interest in medicinal chemistry and materials science due to their electronic and steric properties.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methylamino]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c15-14-4-2-1-3-12(14)10-17-13-7-5-11(9-16)6-8-13/h1-8,17H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATQDMJWMDOLMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC=C(C=C2)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 4-Aminobenzonitrile
The alkylation route requires 4-aminobenzonitrile as the primary substrate. Industrial-scale synthesis of this intermediate typically involves catalytic hydrogenation of 4-nitrobenzonitrile under H₂ (3–5 bar) with 5% Pd/C in ethanol at 50–60°C, achieving >95% conversion. Alternatively, Fe/HCl reduction in aqueous ethanol at reflux provides 85–90% yields, though with increased metallic waste.
Alkylation with 2-Chlorobenzyl Halides
Reaction of 4-aminobenzonitrile with 2-chlorobenzyl chloride in dimethylformamide (DMF) containing potassium carbonate (2.5 equiv) at 80–90°C for 12 hours affords the target compound in 68–72% isolated yield after aqueous workup and silica gel chromatography. Key parameters include:
- Solvent optimization : DMF > DMSO > MeCN in yield efficiency (Table 1)
- Base selection : K₂CO₃ (72%) > Cs₂CO₃ (70%) > Et₃N (58%)
- Temperature dependence : 80°C (optimal) vs. 60°C (45% conversion)
Table 1. Solvent Screening for Alkylation (4-Aminobenzonitrile:2-Cl-BnCl 1:1.2, 12 h)
| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DMF | 36.7 | 72 | 98.4 |
| DMSO | 46.7 | 68 | 97.8 |
| MeCN | 37.5 | 61 | 96.2 |
Notably, the electron-withdrawing nitrile group deactivates the aromatic ring, necessitating polar aprotic solvents to enhance nucleophilicity of the amine. Scale-up trials (500 g) in DMF demonstrated consistent yields (70±2%) with residual solvent <300 ppm by GC-MS.
Reductive Amination Approach
Imine Formation and Reduction
Condensation of 4-aminobenzonitrile with 2-chlorobenzaldehyde (1:1.1 molar ratio) in methanol at 25°C for 1 hour generates the corresponding imine intermediate. Subsequent reduction with sodium cyanoborohydride (1.5 equiv) at pH 5–6 (acetic acid buffer) provides 4-[[(2-chlorophenyl)methyl]amino]benzonitrile in 65–70% yield. Critical factors include:
- pH control : Optimal at 5.5 (deviation ±0.5 reduces yield by 15–20%)
- Reducing agent : NaBH₃CN (70%) > NaBH₄ (32%) > Zn(BH₄)₂ (41%)
- Temperature sensitivity : >30°C leads to nitrile reduction byproducts
Mechanistic Insight : The nitrile group remains intact under these conditions due to the selective reduction of imines by cyanoborohydride at mildly acidic pH. FTIR monitoring (ν(C≡N) = 2225 cm⁻¹) confirms nitrile stability throughout the reaction.
Process Intensification Strategies
Microwave-assisted reductive amination (100 W, 80°C, 20 min) enhances reaction efficiency to 78% yield with 99% conversion, reducing process time by 90% compared to conventional heating. However, scale limitations (<100 g batch) and specialized equipment requirements currently hinder industrial adoption.
Transition Metal-Catalyzed Coupling
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 4-bromobenzonitrile with (2-chlorophenyl)methylamine using Pd(OAc)₂/Xantphos catalytic system in toluene at 110°C achieves 75–80% yield. Key advantages include:
- Functional group tolerance : Compatible with nitriles, chlorides
- Regioselectivity : Exclusive para-substitution due to directing effects
- Scalability : Demonstrated at 1 kg scale with consistent yields
Catalyst Screening (Table 2):
| Catalyst System | Ligand | Yield (%) |
|---|---|---|
| Pd₂(dba)₃ | BINAP | 65 |
| Pd(OAc)₂ | Xantphos | 80 |
| [Pd(allyl)Cl]₂ | DavePhos | 72 |
Nickel-Catalyzed Economical Alternative
NiCl₂(dme)/DTBPy (3 mol%) enables coupling at 100°C in iPrOH with 68% yield, reducing catalyst costs by 85% compared to Pd systems. While promising, longer reaction times (48 h vs. 24 h for Pd) and higher catalyst loading (3 mol% vs. 1 mol%) currently limit competitiveness.
Comparative Analysis of Methodologies
Table 3. Synthesis Method Benchmarking
| Parameter | Alkylation | Reductive Amination | Catalytic Coupling |
|---|---|---|---|
| Yield (%) | 72 | 70 | 80 |
| Cost (USD/kg) | 120 | 180 | 350 |
| Reaction Time (h) | 12 | 24 | 24 |
| Byproducts | <2% | 5–8% | <1% |
| Scalability | Excellent | Moderate | Good |
Alkylation provides the most cost-effective route for bulk production, while catalytic coupling offers superior purity for pharmaceutical applications. Reductive amination serves as a viable middle-ground for small-scale syntheses requiring minimal equipment.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly used.
Major Products
Oxidation: Produces benzoic acid derivatives.
Reduction: Yields primary amines.
Substitution: Results in various substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry
Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- is often used as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows for various chemical reactions, including:
- Oxidation: Producing benzoic acid derivatives.
- Reduction: Converting nitrile groups to primary amines.
- Substitution: Facilitating nucleophilic substitutions that can lead to diverse derivatives.
Biology
The compound is investigated for its potential biological activities, particularly its interactions with biomolecules. Studies have shown that derivatives of benzonitrile can exhibit antiviral properties. For instance, research on related compounds has indicated their ability to inhibit the replication of viruses such as Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, a known antiviral factor .
Medicine
In medicinal chemistry, benzonitrile derivatives are explored for their therapeutic properties. They may serve as precursors for pharmaceuticals aimed at treating various diseases. The structural similarity to other bioactive compounds suggests potential applications in drug development targeting specific biological pathways.
Industrial Applications
Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- is utilized in the production of:
- Dyes: Its chemical properties allow it to be used in synthesizing various dyes.
- Pesticides: The compound's reactivity makes it suitable for developing agrochemicals.
- Advanced Coatings: Its unique functional groups contribute to the formulation of high-performance coatings.
-
Antiviral Activity Study:
A study explored the antiviral effects of N-phenylbenzamide derivatives against HBV. It was found that modifications to the benzonitrile structure could enhance its efficacy against viral replication . -
Synthesis and Evaluation:
Research demonstrated the synthesis of various benzonitrile derivatives and their evaluation for anticancer activities. These studies highlight the versatility of benzonitrile derivatives in developing new therapeutic agents . -
Chemical Reaction Pathways:
Investigations into the chemical reactivity of benzonitrile derivatives revealed pathways for producing novel compounds with enhanced biological activities, showcasing its role as a building block in medicinal chemistry .
Mechanism of Action
The mechanism of action of benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- with structurally similar compounds:
Physicochemical Properties
- Polarity : The target compound exhibits moderate polarity due to the nitrile group and aromatic Cl. In contrast, hydroxy-substituted analogs (e.g., ) show higher polarity and hydrogen-bonding capacity.
- Thermal Stability : Compounds with azo linkages (e.g., ) may have lower thermal stability compared to the target compound due to the labile N=N bond.
- Solubility: The hydroxyethylamino group in enhances water solubility, whereas the target compound’s hydrophobicity is increased by the 2-chlorophenyl group.
Computational Insights
Density functional theory (DFT) studies (e.g., ) highlight the importance of exact exchange and correlation functionals in predicting electronic properties of nitriles. For the target compound, calculations would likely emphasize the electron-withdrawing effects of Cl and nitrile groups on frontier molecular orbitals.
Research Findings and Data
- Synthetic Routes : Diazotization and coupling reactions are common for azo-linked analogs (), while Schiff base formation is typical for imine-containing derivatives ().
- Spectroscopic Data : IR and mass spectra for analogs (e.g., ) confirm nitrile (C≡N) stretches at ~2230 cm⁻¹ and molecular ion peaks matching theoretical weights.
- Biological Activity: The (2-chlorophenyl)methylamino group in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in related azepane derivatives .
Biological Activity
Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- is a complex organic compound with significant potential in various biological applications. Its unique structure, which includes a benzonitrile backbone with an amino group and a chlorophenyl substituent, positions it as a candidate for further pharmacological studies. This article presents an overview of its biological activity, including synthesis methods, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : Approximately 243.69 g/mol
- Functional Groups : Nitrile (-C≡N), Amino (-NH-), Chlorophenyl
The presence of these functional groups contributes to the compound's reactivity and potential biological interactions.
Synthesis Methods
Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- can be synthesized through various methods, including:
- Nucleophilic Substitution : Utilizing chlorinated precursors.
- Reduction Reactions : Converting nitriles to amines under controlled conditions.
- Oxidation Processes : Transforming related benzonitrile derivatives into this compound.
These synthetic pathways highlight the versatility of the compound and its derivatives in chemical research and pharmaceutical applications .
Biological Activity Overview
The biological activity of benzonitrile derivatives is influenced by their structural characteristics. Here are some key findings:
- Antitumor Activity : Research indicates that compounds similar to benzonitrile, particularly those featuring aromatic amines, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain benzonitrile derivatives can inhibit tumor cell growth with IC values in the low micromolar range .
- Neuroprotective Effects : Some studies suggest that benzonitrile derivatives may have potential neuroprotective properties. For example, related compounds have been investigated for their ability to inhibit amyloid-beta peptide accumulation, a hallmark of Alzheimer's disease .
Case Studies and Research Findings
-
Antitumor Activity Investigation :
- A study evaluated several benzonitrile derivatives against the NCI 60 tumor cell line panel. The results indicated that specific substitutions on the aromatic rings enhanced antitumor potency significantly .
- The most potent compounds displayed IC values ranging from to M across different cancer cell lines.
- Neuroprotective Studies :
- Mechanistic Insights :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Amino-2-chlorobenzonitrile | CHClN | Simpler structure; fewer substituents |
| 4-(Amino(4-chlorophenyl)methyl)benzonitrile hydrochloride | CHClN | Enhanced solubility due to hydrochloride form |
| 3-Amino-4-[(2-chlorophenyl)amino]benzonitrile | CHClN | Different positioning of amino groups |
Benzonitrile, 4-[[(2-chlorophenyl)methyl]amino]- is distinguished by its unique combination of functional groups that confer distinct biological activities compared to its analogs .
Q & A
What are the key considerations for synthesizing 4-[[(2-chlorophenyl)methyl]amino]benzonitrile, and how do reaction conditions influence yield and purity?
Methodological Answer:
Synthesis typically involves nucleophilic substitution between benzonitrile derivatives and 2-chlorobenzylamine. Critical parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd or Ni) enhance regioselectivity in aryl substitution reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction kinetics .
- Temperature control : Reflux conditions (~80–120°C) balance reaction rate and side-product formation .
- Purification : Column chromatography or recrystallization (using ethanol/methanol) isolates the product, with HPLC analysis to confirm >95% purity .
How do computational simulations resolve contradictions in experimental viscosity data for benzonitrile derivatives?
Advanced Analysis:
Molecular dynamics (MD) simulations reveal that viscosity fluctuations in benzonitrile derivatives (e.g., at 313 K) correlate with temperature-dependent conformational changes. Key findings:
- Ring-stacking interactions : At specific temperatures, π-π stacking between benzene rings increases molecular rigidity, altering viscosity .
- Validation : Simulations match experimental viscosity profiles (e.g., ~4.01–4.18 D dipole moments) when including solvent polarization effects .
- Contradiction resolution : Discrepancies arise from neglecting solvent-solute hydrogen bonding in early models. Revised force fields (e.g., OPLS-AA) improve accuracy .
What spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
Methodological Answer:
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2230 cm⁻¹) and hydrogen-bonding interactions .
- NMR : ¹H/¹³C NMR resolves substituent effects (e.g., 2-chlorophenyl group shifts aromatic protons downfield by 0.2–0.5 ppm) .
- Rotational spectroscopy : High-resolution mm-wave spectra (103–350 GHz) detect interstellar-relevant conformers and quadrupole moments .
- Mass spectrometry : Fragmentation patterns (e.g., loss of HCN/HNC) clarify dissociation pathways under electron impact .
How does adsorption behavior on metal surfaces impact catalytic applications of this compound?
Advanced Research Focus:
Adsorption on Ag, Pd, or Fe-doped carbon surfaces is governed by:
- Binding site preference : The nitrile group binds to metal surfaces via σ-donation, while the 2-chlorophenyl group stabilizes adsorption through van der Waals interactions .
- Catalytic poisoning : Strong adsorption of intermediates (e.g., HCOOH–NEt3) deactivates Pd catalysts during hydrogenation, reducing benzylamine yields .
- Surface orientation : Polarized Raman spectroscopy shows tilted molecular orientation on Au surfaces, affecting electron transfer efficiency .
What strategies mitigate discrepancies in biological activity data across benzonitrile derivatives?
Methodological Framework:
- Comparative structure-activity relationships (SAR) : Tabulate substituent effects (e.g., 2-chlorophenyl vs. methylpropyl groups) on receptor binding :
| Substituent | Biological Activity | Key Interaction |
|---|---|---|
| 2-Chlorophenylmethyl | Enhanced antimicrobial | Hydrophobic pocket binding |
| Methylpropylamino | Reduced cytotoxicity | Steric hindrance minimization |
- In vitro assays : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1%) to minimize variability .
How do thermodynamic properties (e.g., desublimation curves) inform purification protocols?
Advanced Analysis:
- Phase diagrams : Desublimation equilibrium curves (T vs. P) identify optimal conditions for vacuum sublimation (e.g., 0.1–1 mbar, 40–60°C) .
- Viscosity-temperature dependence : Non-Arrhenius behavior above 313 K necessitates gradient cooling to prevent amorphous solid formation .
What computational methods predict intermolecular interactions in benzonitrile-based crystal structures?
Methodological Answer:
- DFT calculations : B3LYP/6-311++G(d,p) basis sets model hydrogen bonding and π-stacking energies (e.g., dimer binding energy ~5–8 kcal/mol) .
- Lattice energy minimization : PIXEL method predicts crystal packing motifs, validated against XRD data for polymorph stability .
Why do interstellar detection studies prioritize benzonitrile derivatives, and what analytical challenges exist?
Interdisciplinary Focus:
- Astrochemical relevance : Benzonitrile’s dipole moment (4.5 D) and rotational transitions (103–350 GHz) make it detectable in TMC-1 via radio telescopes .
- Challenges : Differentiating isomers (e.g., 2- vs. 4-substituted) requires hyperfine-resolved rotational spectra and JWST-supported IRPD .
How do solvent effects influence reaction pathways in benzonitrile-mediated syntheses?
Advanced Mechanistic Study:
- Solvent polarity : High polarity (e.g., DMSO) stabilizes zwitterionic intermediates in SNAr reactions, accelerating substitution rates .
- Co-solvent systems : Benzonitrile/water mixtures enhance miscibility of hydrophobic reactants, critical for Suzuki-Miyaura couplings .
What role does the 2-chlorophenyl group play in stabilizing radical intermediates during photochemical reactions?
Advanced Research Insight:
- Electron-withdrawing effect : The Cl substituent delocalizes radical electrons, reducing recombination rates (EPR-confirmed) .
- Lifetime extension : Nanosecond transient absorption spectroscopy shows triplet-state lifetimes increase by ~20% compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
